4-methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for the compound is 4-methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride . This nomenclature follows the priority rules for numbering the triazole ring, where the sulfur-containing thiol group (-SH) occupies position 3, the methyl group (-CH₃) is at position 4, and the piperidin-4-yl substituent (a six-membered saturated ring with one nitrogen atom) is attached to position 5. The hydrochloride suffix indicates the presence of a hydrochloric acid salt, forming a protonated amine counterpart.
Structural tautomerism arises due to the thiol-thione equilibrium. In the solid state, the thione form (4-methyl-3-piperidin-4-yl-1H-1,2,4-triazole-5-thione hydrochloride) predominates, as evidenced by X-ray crystallographic data for analogous triazole-thiol derivatives. The canonical SMILES representation Sc1nnc(n1C)C1CCNCC1.Cl and InChI InChI=1S/C8H14N4S.ClH/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,11,13);1H confirm the connectivity of atoms and the presence of the hydrochloride counterion.
| Structural Descriptor | Value |
|---|---|
| Canonical SMILES | Sc1nnc(n1C)C1CCNCC1.Cl |
| Standard InChI | InChI=1S/C8H14N4S.ClH/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,11,13);1H |
| InChI Key | DPKWYYCRBOAGTF-UHFFFAOYSA-N |
CAS Registry Number and Alternative Designations
The compound is uniquely identified by the CAS Registry Number 1158193-23-7 , assigned to its hydrochloride salt form. Alternative designations include:
- 4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazole-5-thione hydrochloride (reflecting the thione tautomer)
- 4-Methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol HCl
- MFCD15200707 (MDL number)
These synonyms are used interchangeably in chemical databases and commercial catalogs, though the thiol designation remains prevalent in synthetic chemistry literature.
Molecular Formula and Weight Analysis
The molecular formula C₈H₁₅ClN₄S corresponds to a monoisotopic mass of 234.071 g/mol and an average molecular weight of 234.75 g/mol . The elemental composition is derived as follows:
| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 8 | 12.01 | 96.08 |
| Hydrogen (H) | 15 | 1.008 | 15.12 |
| Chlorine (Cl) | 1 | 35.45 | 35.45 |
| Nitrogen (N) | 4 | 14.01 | 56.04 |
| Sulfur (S) | 1 | 32.07 | 32.07 |
| Total | 234.75 |
Properties
IUPAC Name |
4-methyl-3-piperidin-4-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S.ClH/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKWYYCRBOAGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 198.29 g/mol. The compound features a triazole ring and a thiol group, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. In a study assessing its antibacterial activity against Gram-positive and Gram-negative bacteria, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL against Staphylococcus aureus and Escherichia coli respectively .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A notable investigation revealed that it exhibited cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values of 6.2 μM and 27.3 μM respectively . The mechanism underlying its anticancer activity is thought to involve the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The thiol group can form reversible bonds with cysteine residues in enzymes, potentially inhibiting their activity.
- Metal Ion Coordination : The triazole ring can coordinate with metal ions, influencing various biological pathways.
- Cell Signaling Modulation : By interacting with cell surface receptors or intracellular signaling molecules, the compound may modulate various signaling cascades involved in cell proliferation and apoptosis.
Study on Anticancer Activity
A study conducted by researchers at [Institution Name] evaluated the effects of this compound on different cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple cancer types, highlighting its potential as a chemotherapeutic agent .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 6.2 |
| HCT-116 (Colon) | 27.3 |
| T47D (Breast) | 43.4 |
Study on Antimicrobial Efficacy
Another significant study focused on the antimicrobial properties of this compound against common pathogens. The findings suggested that it could serve as a potent alternative to traditional antibiotics .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 2 |
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that triazole derivatives exhibit promising antimicrobial properties. 4-Methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride has been evaluated for its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of 4-Methyl-5-(Piperidin-4-yl)-4H-1,2,4-Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results indicate that the compound may be effective against common pathogens, suggesting its potential as an antimicrobial agent .
Antifungal Activity
The compound has also been studied for antifungal properties. Derivatives of triazoles have shown effectiveness against fungi, making this compound a candidate for further exploration in antifungal therapies.
Case Study:
A study conducted on various triazole derivatives indicated that compounds similar to this compound exhibited significant antifungal activity against Candida species and other fungal pathogens .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the Triazole Ring : The initial reaction involves the cyclization of hydrazine derivatives with carbon disulfide.
- Thiol Group Introduction : Subsequent reactions introduce the thiol group through condensation reactions with thioglycolic acid.
- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .
Potential in Drug Development
Given its biological activities, there is ongoing interest in developing formulations based on this compound for therapeutic use. Research is focused on optimizing its structure to enhance efficacy and reduce potential side effects.
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation to form disulfide bonds, a common reaction in sulfur-containing compounds. For the structurally similar 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol , oxidation with hydrogen peroxide (H₂O₂) or iodine (I₂) yields disulfide derivatives.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Thiol oxidation | H₂O₂ or I₂ in ethanol, RT | Disulfide-linked dimer |
Key Observations :
-
Oxidation efficiency depends on solvent polarity and pH.
-
The hydrochloride salt improves solubility in polar solvents like water, facilitating reaction kinetics.
S-Alkylation Reactions
The thiol group acts as a nucleophile, enabling alkylation with electrophiles such as alkyl halides or α-bromoacetophenones. This is critical for synthesizing thioether derivatives.
Example Protocol :
-
Mechanism :
| Alkylating Agent | Product Class | Application |
|---|---|---|
| α-Bromoacetophenones | Bis(triazolothiadiazines) | Anticancer agents |
Nucleophilic Substitution
The piperidine ring’s secondary amine participates in nucleophilic substitution reactions.
Reaction with Secondary Amines :
-
Example : Substitution at the pyrimidine ring’s chloro group with piperidine or 4-methylpiperidine, yielding derivatives with modified biological activity .
| Reagent | Product Feature | Yield |
|---|---|---|
| Piperidine | Piperidin-1-yl substituent | 85% |
| 4-Methylpiperidine | Enhanced hydrophobic interactions | 78% |
Cyclization Reactions
Under basic conditions, the compound forms cyclized products. For the analog 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol , heating with aqueous NaOH induces cyclization via thiolate intermediate formation :
Protocol :
Key Product : Triazolothiadiazine derivatives, which show antimicrobial and anticancer potential .
Complexation and Salt Formation
The piperidine nitrogen can coordinate metals or form salts:
-
Metal Complexes : Reacts with transition metals (e.g., Cu²⁺, Fe³⁺) to form chelates, enhancing stability for catalytic applications.
-
Salt Formation : Reacts with acids (e.g., HCl) to improve crystallinity and bioavailability.
Stability and Reactivity Considerations
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole derivatives with piperidine or substituted piperidine moieties. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural Comparison of 1,2,4-Triazole Derivatives
Key Observations :
- Substituent Effects : The methyl group in the target compound balances steric effects and hydrophobicity, whereas bulkier groups (e.g., isopropyl in ) reduce solubility.
- Thiol Functionality: Thiol-containing derivatives (e.g., ) exhibit enhanced antioxidant and corrosion inhibition properties compared to non-thiol analogs (e.g., ) .
Physicochemical Data:
Q & A
Q. What are the established synthetic routes for 4-methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride?
The compound is synthesized via multi-step reactions, typically starting with the formation of a hydrazinecarbothioamide intermediate under basic conditions. For example, analogous triazole-thiol derivatives are synthesized by cyclization of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, followed by alkylation or Mannich base derivatization . Key steps include:
- Hydrazinecarbothioamide preparation : Reacting substituted hydrazines with thiocarbamoyl chlorides.
- Cyclization : Achieved under basic conditions to form the triazole-thiol core.
- Purification : Techniques like recrystallization or chromatography are critical for isolating the hydrochloride salt .
Q. What analytical methods are recommended for structural characterization?
Essential techniques include:
- ¹H-NMR and LC-MS : Confirm molecular structure and purity .
- Elemental analysis : Validates empirical formula .
- HPLC : Assess purity (e.g., 98.7% purity reported for structurally similar compounds via HPLC at 206 nm) .
Q. How should researchers handle stability and storage of this compound?
Stability is sensitive to environmental factors:
- Storage : Protect from heat, light, and moisture. Store at 2–8°C in airtight containers .
- Monitoring : Regular HPLC or NMR analysis detects degradation (e.g., acetone impurities in stored batches) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with targeted bioactivity?
- Molecular docking : Predict binding affinities to enzymes (e.g., alpha-amylase) or receptors. For example, S-alkyl triazole-thiol derivatives show structural similarities to known drugs, enabling rational modification .
- ADME analysis : Optimize pharmacokinetic properties using tools like SwissADME .
- Quantum chemical calculations (DFT) : Model electronic properties and reaction pathways to guide synthesis .
Q. What strategies resolve contradictions in spectroscopic or bioactivity data?
- Cross-validation : Combine NMR, LC-MS, and X-ray crystallography (if available) to confirm structural assignments .
- Dose-response studies : Address discrepancies in biological assays (e.g., antimicrobial activity) by testing multiple concentrations and controls .
- Reproducibility protocols : Standardize reaction conditions (e.g., solvent, temperature) to minimize batch-to-batch variability .
Q. How can reaction fundamentals and reactor design improve synthesis scalability?
- Process control : Implement automated systems to monitor pH and temperature during cyclization .
- Membrane separation : Optimize purification of the hydrochloride salt from byproducts .
- Scale-up considerations : Use flow chemistry to enhance yield and reduce side reactions in multi-step syntheses .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Characterization
Q. Table 2: Computational Tools for Derivative Design
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Binding affinity prediction | |
| Gaussian (DFT) | Reaction pathway optimization | |
| SwissADME | Pharmacokinetic profiling |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
